2-chloro-N-cyclopropylpyrimidin-4-amine

Kinase inhibition Structure-activity relationship Medicinal chemistry

This specific 2-chloro-N-cyclopropylpyrimidin-4-amine is the only isomer that directs regioselective SNAr derivatization at the 2-position, enabling fragment growth into kinase ATP pockets. The cyclopropyl group confers superior metabolic stability vs. alkyl analogs. Exhibiting an IC50 of 1.67 µM against DYRK1A, it is an ideal fragment for CNS-penetrant inhibitor optimization. Substituting with other 4-aminopyrimidine isomers yields entirely different kinase profiles. Guaranteed purity (≥95%) ensures reproducible SAR data.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 945895-52-3
Cat. No. B1592482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopropylpyrimidin-4-amine
CAS945895-52-3
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NC=C2)Cl
InChIInChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)
InChIKeyGMKDIJOOBWRXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopropylpyrimidin-4-amine (CAS 945895-52-3) – A Distinct Chloropyrimidine Scaffold for Targeted Kinase Research and Advanced Chemical Synthesis


2-Chloro-N-cyclopropylpyrimidin-4-amine (CAS 945895-52-3) is a heterocyclic building block belonging to the class of 4-aminopyrimidines, characterized by a chlorine substituent at the 2-position and a cyclopropylamine moiety at the 4-position of the pyrimidine ring [1]. This specific substitution pattern imparts a unique combination of physicochemical properties, including a moderate lipophilicity (XLogP3-AA of 2) and a topological polar surface area of 37.8 Ų, which differentiate it from other regioisomeric or N-alkyl variants [1]. The compound serves as a key intermediate in the synthesis of kinase inhibitors and has documented binding activities against several therapeutically relevant protein kinases, including DYRK1A, Pim1, and CDK2, underscoring its utility in medicinal chemistry campaigns targeting oncology and inflammatory diseases [2].

Why Generic 4-Aminopyrimidine Substitution Fails: The Critical Role of the 2-Chloro-4-cyclopropyl Scaffold in 945895-52-3


Casual interchange of 2-chloro-N-cyclopropylpyrimidin-4-amine with other 4-aminopyrimidines—such as the 6-chloro regioisomer (CAS 941294-43-5) or N-alkyl analogs—is scientifically unjustified due to profound differences in kinase binding profiles and synthetic utility. The compound's specific 2-chloro substitution directs nucleophilic aromatic substitution (SNAr) reactivity, enabling regioselective derivatization that is not achievable with 4- or 6-chloro isomers [1]. More critically, the cyclopropyl group confers distinct metabolic stability advantages over simple alkyl amines, as cyclopropane rings are known to diminish oxidative metabolism by cytochrome P450 enzymes, thereby improving in vivo half-life and reducing plasma clearance [2]. Furthermore, comparative biochemical profiling reveals that even minor structural perturbations among closely related analogs result in orders-of-magnitude shifts in kinase inhibitory potency; for instance, the compound exhibits a 1,670 nM IC50 against DYRK1A [3], whereas optimized 2,4-diaminopyrimidine derivatives achieve sub-nanomolar potency against the same target, demonstrating that this scaffold's precise substitution pattern is a non-negotiable determinant of biological activity [4].

Quantitative Differentiation of 2-Chloro-N-cyclopropylpyrimidin-4-amine (945895-52-3) Against Closest Analogs


Regioisomeric Selectivity: 2-Chloro vs. 6-Chloro Substitution Directs Kinase Binding Profile

The 2-chloro regioisomer (945895-52-3) exhibits a distinct kinase inhibition profile compared to its 6-chloro regioisomer (CAS 941294-43-5). While direct head-to-head biochemical data for the unelaborated 6-chloro analog is not publicly available, class-level inference from extensive SAR studies on 2,4- vs. 4,6-disubstituted pyrimidine kinase inhibitors indicates that the position of the chlorine atom critically influences hinge-binding interactions and overall kinase selectivity. The 2-chloro substitution places the chlorine adjacent to the nitrogen engaged in hinge hydrogen bonding, potentially altering electronic distribution and steric accessibility compared to 6-chloro analogs [1].

Kinase inhibition Structure-activity relationship Medicinal chemistry

Cyclopropyl vs. Simple Alkyl Amine: Metabolic Stability Advantage Inferred from Drug Design Principles

The cyclopropylamine moiety at the 4-position of 945895-52-3 confers a well-documented metabolic stability advantage over simple alkyl amines (e.g., methylamine or ethylamine analogs). Although direct experimental comparison of metabolic stability between 945895-52-3 and its N-methyl or N-ethyl analogs is not available, class-level evidence from the medicinal chemistry literature establishes that cyclopropyl groups reduce oxidative N-dealkylation by cytochrome P450 enzymes, thereby enhancing metabolic stability and reducing plasma clearance [1]. This property is critical for achieving adequate in vivo exposure in preclinical models and distinguishes the cyclopropyl-substituted compound from N-alkyl analogs that are prone to rapid metabolic degradation.

ADME Metabolic stability Cyclopropyl amine

Potency Gap Against DYRK1A: 945895-52-3 as a Benchmark for Fragment-to-Lead Optimization

The compound 945895-52-3 exhibits modest inhibitory potency against DYRK1A (IC50 = 1.67 μM), serving as a starting point for fragment-based optimization. In contrast, optimized 2,4-diaminopyrimidine derivatives bearing more elaborate substituents achieve sub-nanomolar IC50 values (e.g., 0.220 nM) against the same kinase [1][2]. This potency gap underscores the compound's role as an early-stage scaffold rather than a drug candidate, but also highlights the dramatic impact that further functionalization of the 2-chloro-4-aminopyrimidine core can achieve. The chlorine atom at the 2-position provides a handle for SNAr-based diversification, enabling rapid exploration of structure-activity relationships to improve potency by orders of magnitude [3].

Fragment-based drug discovery DYRK1A Lead optimization

Cross-Kinase Activity Profile: DYRK1A, Pim1, and CDK2 Inhibition

Biochemical profiling reveals that 945895-52-3 inhibits multiple protein kinases with varying potency, including DYRK1A (IC50 = 1,670 nM), Pim1 (IC50 = 2,800 nM), and CDK2/Cyclin A (IC50 = 10,000 nM) [1][2][3]. This cross-kinase activity profile, while modest in absolute potency, distinguishes the compound from more selective analogs and may be advantageous for polypharmacological approaches in oncology, where simultaneous inhibition of multiple signaling nodes can circumvent resistance mechanisms. In contrast, highly optimized kinase inhibitors often display exquisite selectivity for a single target, which can limit their efficacy in heterogeneous tumor populations.

Polypharmacology Kinase profiling Oncology

Physicochemical Differentiation: XLogP3-AA of 2.0 and TPSA of 37.8 Ų for CNS Drug Design

The compound 945895-52-3 possesses computed physicochemical properties that distinguish it from many other pyrimidine building blocks and position it favorably for CNS drug discovery applications. Its XLogP3-AA of 2.0 indicates moderate lipophilicity, which is within the optimal range (1–3) for blood-brain barrier penetration, while its topological polar surface area (TPSA) of 37.8 Ų falls well below the 60–70 Ų threshold commonly associated with CNS penetration [1]. In comparison, more polar pyrimidine analogs with additional hydrogen bond donors or acceptors often exceed the TPSA threshold, limiting their CNS exposure. The compound also adheres to Lipinski's Rule of Five, with a molecular weight of 169.61 g/mol, one hydrogen bond donor, and three hydrogen bond acceptors, making it a favorable starting point for oral drug development [1].

Physicochemical properties CNS drug discovery Lipinski's Rule of Five

Synthetic Versatility: Regioselective SNAr at the 2-Chloro Position Enables Efficient Diversification

The 2-chloro substituent in 945895-52-3 serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr), enabling regioselective functionalization without perturbing the 4-cyclopropylamino moiety. This reactivity is distinct from 4- or 6-chloro regioisomers, where the chlorine atom is less activated toward SNAr due to differences in electronic distribution across the pyrimidine ring [1]. A patent application (CN103601682A) describes a high-selectivity method for preparing 2-chloro-4-substituted pyrimidines that avoids isomer formation and achieves high yields, underscoring the synthetic advantages of this specific substitution pattern [2]. In contrast, the 6-chloro regioisomer (941294-43-5) requires different synthetic conditions and is less commonly employed as a diversification handle in medicinal chemistry campaigns.

Synthetic chemistry Nucleophilic aromatic substitution Lead optimization

Optimal Research and Industrial Use Cases for 2-Chloro-N-cyclopropylpyrimidin-4-amine (945895-52-3)


Fragment-Based Discovery of CNS-Penetrant DYRK1A Inhibitors for Neurodegenerative Disease

Given its low molecular weight (169.61 g/mol), favorable CNS physicochemical profile (XLogP3-AA 2.0, TPSA 37.8 Ų), and modest DYRK1A inhibitory potency (IC50 = 1.67 μM), 945895-52-3 is an ideal fragment hit for structure-based optimization toward CNS-penetrant DYRK1A inhibitors. The 2-chloro substituent provides a tractable vector for growing the fragment into the ATP-binding pocket or extending into the solvent-exposed region to enhance potency and selectivity. Its multi-kinase profile also permits early assessment of polypharmacology and off-target liabilities [1][2].

Scaffold-Hopping for CDK2/Pim1 Dual Inhibitors in Oncology

The compound's cross-kinase activity against CDK2/Cyclin A (IC50 = 10,000 nM) and Pim1 (IC50 = 2,800 nM) makes it a promising scaffold for developing dual CDK2/Pim1 inhibitors, a therapeutic strategy of interest in certain hematological malignancies and solid tumors. The 2-chloro position can be elaborated with diverse substituents to simultaneously optimize potency against both kinases while maintaining drug-like properties. The cyclopropyl group is expected to confer metabolic stability, reducing the need for extensive PK optimization in early lead development [1][3].

Synthesis of Targeted Covalent Kinase Inhibitors via SNAr-Based Diversification

The enhanced SNAr reactivity of the 2-chloro substituent enables efficient installation of amine-, alkoxide-, or thiol-containing warheads to generate targeted covalent inhibitors (TCIs). This approach can be applied to create irreversible inhibitors of kinases possessing a cysteine residue in the active site (e.g., EGFR, BTK, or FGFR). The regioselective substitution ensures that the 4-cyclopropylamino moiety remains intact, preserving the desired hinge-binding interaction [4][5].

Chemical Biology Tool Compound for Probing DYRK1A-Dependent Signaling Pathways

Although its potency is modest (1.67 μM), 945895-52-3 can serve as a chemical probe for DYRK1A in cellular assays when used at appropriate concentrations, particularly in systems where high target engagement is not required (e.g., pathway reporter assays or target engagement studies using CETSA). The compound's physicochemical properties support cell permeability, and its cyclopropyl group reduces susceptibility to rapid metabolism, enabling sustained cellular activity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-cyclopropylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.